N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides. It is characterized by the presence of a fluorophenyl group and a quinazolinyl group, which are linked through an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves the following steps:
Formation of the Quinazolinyl Intermediate: The quinazolinyl intermediate can be synthesized through the reaction of 2-methylquinazoline with appropriate reagents under controlled conditions.
Coupling Reaction: The quinazolinyl intermediate is then coupled with 2-fluorophenyl acetamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may result in various substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(2-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-(2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide
Uniqueness
N-(2-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially leading to improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H14FN3O2 |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(2-methylquinazolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C17H14FN3O2/c1-11-19-14-8-4-2-6-12(14)17(20-11)23-10-16(22)21-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,21,22) |
InChI Key |
PHVULBDRTKSCLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.